Entacapone-d10
Overview
Description
Entacapone-d10 is a deuterium-labeled form of entacapone, a potent, reversible, peripherally acting, and orally active inhibitor of catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of entacapone .
Mechanism of Action
Target of Action
The primary target of Entacapone-d10 is the enzyme catechol-O-methyltransferase (COMT) which is distributed throughout various organs with the highest activities in the liver and kidney . COMT plays a crucial role in the metabolism of catecholamine neurotransmitters and related drugs .
Mode of Action
this compound, being a selective and reversible inhibitor of COMT, prevents the breakdown of levodopa by COMT in peripheral tissues . This results in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
this compound affects the biochemical pathway involving the metabolism of levodopa. By inhibiting COMT, it prevents the breakdown of levodopa, a key neurotransmitter involved in Parkinson’s disease . This allows for more efficient delivery of levodopa to the brain, potentially reducing the required therapeutic doses of levodopa .
Pharmacokinetics
this compound is rapidly absorbed after oral administration, with peak plasma concentrations generally reached within 1 hour . It is almost entirely glucuronidated in the liver . This compound is eliminated mainly by the kidneys, but also via the biliary route, and enters enterohepatic circulation . No accumulation of plasma entacapone was detected after 8 daily doses .
Result of Action
The inhibition of COMT by this compound results in increased and more sustained plasma levodopa concentrations . This leads to a reduction in the signs and symptoms of Parkinson’s disease for a greater length of time than levodopa and carbidopa therapy alone .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract. It can be taken with or without food
Biochemical Analysis
Biochemical Properties
Entacapone D10 (E isomer) plays a crucial role in biochemical reactions by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, entacapone D10 (E isomer) increases the bioavailability of levodopa, thereby enhancing its therapeutic effects in Parkinson’s disease . The interaction between entacapone D10 (E isomer) and COMT is selective and reversible, making it a valuable tool in biochemical studies.
Cellular Effects
Entacapone D10 (E isomer) has significant effects on various types of cells and cellular processes. It influences cell function by increasing the levels of dopamine in the brain, which is crucial for the management of Parkinson’s disease . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COMT. The inhibition of COMT leads to increased dopamine levels, which in turn affects neurotransmission and cellular responses .
Molecular Mechanism
The molecular mechanism of entacapone D10 (E isomer) involves its binding to the active site of COMT, thereby inhibiting its activity. This inhibition prevents the methylation of catecholamines, leading to increased levels of dopamine . The binding interaction is reversible, allowing for precise control over the enzyme’s activity. Additionally, entacapone D10 (E isomer) undergoes isomerization and glucuronidation, which are essential for its metabolic processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of entacapone D10 (E isomer) change over time. The compound is stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that entacapone D10 (E isomer) maintains its inhibitory effects on COMT, but the extent of inhibition may vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of entacapone D10 (E isomer) vary with different dosages in animal models. At lower doses, the compound effectively inhibits COMT and enhances the therapeutic effects of levodopa . At higher doses, entacapone D10 (E isomer) may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of precise dosage control in experimental studies.
Metabolic Pathways
Entacapone D10 (E isomer) is involved in several metabolic pathways, primarily through its interaction with COMT. The main metabolic pathway includes isomerization to the cis-isomer, followed by glucuronidation . This process ensures the compound’s stability and facilitates its excretion. Additionally, entacapone D10 (E isomer) affects metabolic flux by altering the levels of catecholamines and their metabolites .
Transport and Distribution
Within cells and tissues, entacapone D10 (E isomer) is transported and distributed through various mechanisms. It binds to serum albumin and is transported to target tissues where it exerts its inhibitory effects on COMT . The compound’s distribution is influenced by its lipophilicity, which affects its ability to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Entacapone D10 (E isomer) exhibits specific subcellular localization, primarily targeting the cytoplasm where COMT is active . The compound’s activity is influenced by its localization, as it needs to be in proximity to COMT to exert its inhibitory effects. Post-translational modifications, such as glucuronidation, also play a role in directing entacapone D10 (E isomer) to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium into the entacapone molecule. One common method is the deuteration of entacapone using deuterated reagents. The process typically involves the following steps:
Starting Materials: 2-methoxy-4-iodophenol and 2-cyano-N,N-diethylacrylamide.
Reaction Conditions: The reaction is carried out in the presence of deuterated solvents and catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product meets regulatory standards
Chemical Reactions Analysis
Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions
Major Products: The major products formed from these reactions include various substituted and modified entacapone derivatives, which are useful for further research and development .
Scientific Research Applications
Entacapone-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study the pharmacokinetics and metabolic pathways of entacapone.
Biology: Helps in understanding the biological effects of entacapone on COMT activity in various tissues.
Medicine: Used in the development of new therapeutic strategies for Parkinson’s disease by studying the interaction of entacapone with other drugs.
Industry: Employed in the quality control and validation of entacapone production processes
Comparison with Similar Compounds
Tolcapone: Another COMT inhibitor with a similar mechanism of action but associated with hepatotoxicity.
Opicapone: A newer COMT inhibitor with a longer half-life and more continuous enzyme inhibition.
Carbidopa/Levodopa: Often used in combination with entacapone to enhance its effects .
Uniqueness: Entacapone-d10 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike tolcapone, it is not associated with hepatotoxicity, making it a safer alternative. Opicapone, while effective, requires less frequent dosing compared to entacapone .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-YFIMXNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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